molecular formula C17H15ClF3N3O2 B2505115 N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1903761-76-1

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No. B2505115
CAS RN: 1903761-76-1
M. Wt: 385.77
InChI Key: WMMFJGYYYVUKEU-UHFFFAOYSA-N
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Description

The compound "N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as quinoline derivatives and carboxamide moieties, which are known for their biological activities, including kinase inhibition and potential use in pesticide development .

Synthesis Analysis

The synthesis of related compounds involves combining different moieties known for their biological activities. For instance, the novel 4-(2-fluorophenoxy)quinoline derivatives containing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were designed and synthesized, showing moderate to excellent antiproliferative activity against various cancer cell lines . Similarly, the construction of 3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide involved splicing together a chloro-substituted quinoline moiety with a substituted amide moiety, indicating a method of synthesis that could potentially be applied to the compound .

Molecular Structure Analysis

The molecular structure and properties of related compounds have been investigated using various spectroscopic techniques and computational methods. For example, the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a related compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, were studied, providing insights into the stability and charge transfer within the molecule . These analyses are crucial for understanding the behavior and reactivity of the compound under study.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their interactions with biological targets. The quinoline derivatives mentioned in the papers have been evaluated for their inhibitory activities against enzymes such as c-Met kinase, which is implicated in cancer progression . Additionally, the potential of quinoline-2-carboxamides as radioligands for peripheral benzodiazepine receptors suggests that these compounds can undergo specific chemical reactions in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure and substituents. The presence of electronegative groups such as chloro and trifluoromethyl can influence the electron density and polarity of the molecule, affecting its solubility, stability, and interaction with biological targets . The high calculated first hyperpolarizability of a related compound suggests nonlinearity, which could be relevant for the electronic properties of the compound .

Scientific Research Applications

1. Inhibitory Activities on Transcription Factors

  • N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide and its derivatives have been studied for their inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. These compounds demonstrate potential in improving oral bioavailability and exhibit promising cell-based activity (Palanki et al., 2000).

2. Antiproliferative and Kinase Inhibitory Properties

  • Compounds containing the cinnoline carboxamide moiety, like the aforementioned chemical, have been found to exhibit antiproliferative activities against various cancer cell lines. They also act as kinase inhibitors, particularly against the c-Met kinase, showcasing their potential as multitargeted receptor tyrosine kinase inhibitors (Li et al., 2013).

3. Antimicrobial and Antitubercular Activities

  • Research on related cinnoline derivatives indicates significant antimicrobial, antitubercular, and antimalarial activities. These compounds have shown efficacy against various pathogenic bacterial strains and Mycobacterium tuberculosis (Umamatheswari & Sankar, 2017).

4. Potential in Treating Neurological Conditions

  • Similar compounds have been explored for their role as glycine transporter 1 inhibitors, indicating potential applications in treating neurological conditions. These inhibitors demonstrate favorable pharmacokinetic profiles and impact glycine concentration in the cerebrospinal fluid (Yamamoto et al., 2016).

5. Antitumor and Cancer Cell Line Inhibition

  • Specific derivatives of this compound have been synthesized with distinct inhibitory capacities against the proliferation of cancer cell lines like A549 and BGC-823, indicating their potential in antitumor applications (Ji et al., 2018).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. For “N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide”, the specific safety and hazards information is not available in the sources retrieved .

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c1-24-15(25)7-10-6-9(2-5-14(10)23-24)16(26)22-11-3-4-13(18)12(8-11)17(19,20)21/h3-4,7-9H,2,5-6H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMFJGYYYVUKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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